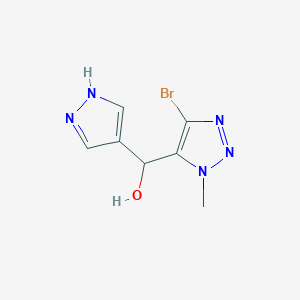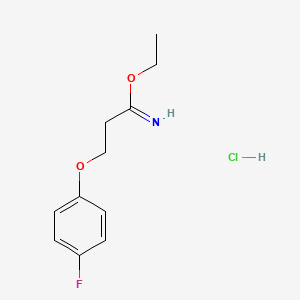
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride typically involves a series of chemical reactions that introduce the fluorophenoxy group and the ethanecarboximidate moiety. One common synthetic route involves the reaction of 4-fluorophenol with ethyl bromoacetate to form ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then reacted with an appropriate amine to form the carboximidate, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and in-line purification systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.
科学的研究の応用
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Ethyl2-(4-fluorophenoxy)ethanecarboximidatehydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenoxy)ethanecarboximidatehydrochloride: This compound has a chlorine atom instead of fluorine, which can affect its chemical properties and biological activity.
Ethyl 2-(4-bromophenoxy)ethanecarboximidatehydrochloride: The presence of a bromine atom can lead to different reactivity and applications.
Ethyl 2-(4-methylphenoxy)ethanecarboximidatehydrochloride: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H15ClFNO2 |
|---|---|
分子量 |
247.69 g/mol |
IUPAC名 |
ethyl 3-(4-fluorophenoxy)propanimidate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10;/h3-6,13H,2,7-8H2,1H3;1H |
InChIキー |
LFIXRTRAYBXVGP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)CCOC1=CC=C(C=C1)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine](/img/structure/B13058929.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,6-difluorobenzoate](/img/structure/B13058930.png)
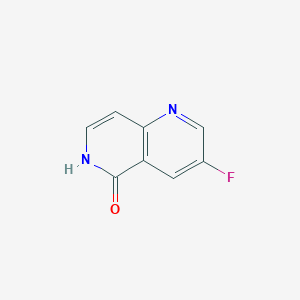
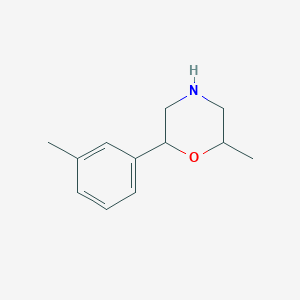
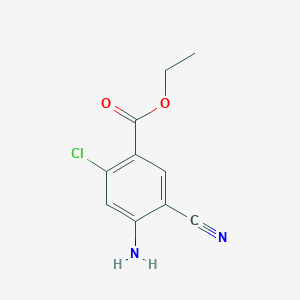
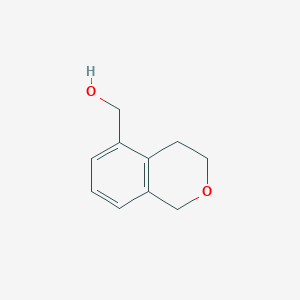
![4-Bromo-5h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13058966.png)
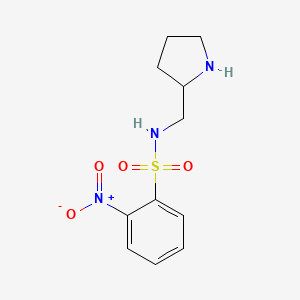


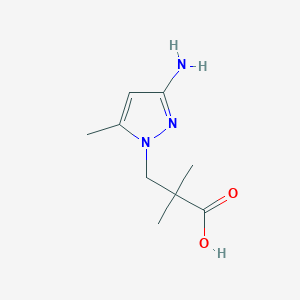
![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13058987.png)
![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
